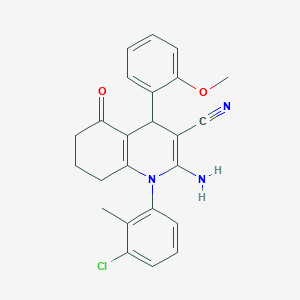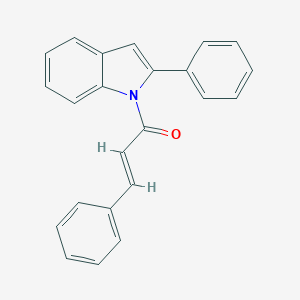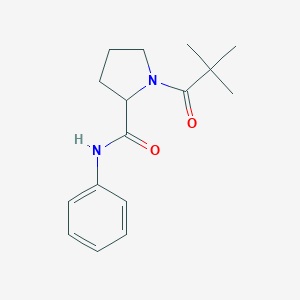
2-(methylsulfanyl)ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(methylsulfanyl)ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and have attracted significant interest in medicinal chemistry
準備方法
The synthesis of 2-(methylsulfanyl)ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multicomponent reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions . The reaction conditions can be optimized by using catalysts such as Lewis acids or Brønsted acids to improve yield and selectivity . Industrial production methods may involve continuous flow processes to enhance scalability and efficiency.
化学反応の分析
This compound undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the functional groups involved.
科学的研究の応用
2-(methylsulfanyl)ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
作用機序
The mechanism of action of 2-(methylsulfanyl)ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The compound’s structure allows it to bind to the active site of the enzyme, preventing the formation of pro-inflammatory prostaglandins . Additionally, it may interact with other molecular targets, such as receptors and ion channels, to exert its biological effects .
類似化合物との比較
Similar compounds to 2-(methylsulfanyl)ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate include other dihydropyrimidinones and derivatives with different substituents on the pyrimidine ring . For example:
- Ethyl 4-(4-ethenylphenyl)-2-(methylsulfanyl)-1,4-dihydropyrimidine-5-carboxylate
- Methyl 4-(3-chlorophenyl)-2-(methylsulfanyl)-1,4-dihydropyrimidine-5-carboxylate
These compounds share similar core structures but differ in their substituents, which can influence their chemical properties and biological activities.
特性
分子式 |
C17H22N2O5S |
|---|---|
分子量 |
366.4g/mol |
IUPAC名 |
2-methylsulfanylethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H22N2O5S/c1-10-14(16(20)24-7-8-25-4)15(19-17(21)18-10)11-5-6-12(22-2)13(9-11)23-3/h5-6,9,15H,7-8H2,1-4H3,(H2,18,19,21) |
InChIキー |
GCXASBMISPIZON-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC)OC)C(=O)OCCSC |
正規SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC)OC)C(=O)OCCSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-amino-1-(4-bromophenyl)-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B394183.png)
![2-[({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-3-(4-ethylphenyl)-4(3H)-quinazolinone](/img/structure/B394184.png)
![7-methyl-2-(2-methylphenyl)-5-[1-(2-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-3a,4,5,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B394188.png)
![3-(3-FLUOROPHENYL)-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE](/img/structure/B394189.png)
![1-[4-(4-methoxyphenyl)-1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B394190.png)
![5-bromo-3-[(4-hydroxy-5-oxo-2-phenyl-2H-pyrrol-1-yl)amino]indol-2-one](/img/structure/B394191.png)

![(E)-1-{[1-(3-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]-N'-PHENYLMETHANIMIDAMIDE](/img/structure/B394197.png)
